3-Methoxy-L-tyrosine
Overview
Description
3-Methoxy-L-tyrosine, also known as 4-Hydroxy-3-methoxy-L-phenylalanine or L-3-O-Methyl-DOPA, is a metabolite of L-Dopa . It is formed by catechol O-methyltransferase (COMT) and is neither a substrate for nor an inhibitor of L-amino acid decarboxylase activity . Inhibition of COMT enhances the anti-Parkinson activity of L-DOPA .
Molecular Structure Analysis
The molecular formula of 3-Methoxy-L-tyrosine is C10H13NO4 . The molecular weight is 211.21500 . The exact mass is 211.08400 . The SMILES string representation is COc1cc(CC@HC(O)=O)ccc1O .Chemical Reactions Analysis
3-Methoxy-L-tyrosine is formed from L-DOPA by the action of the enzyme catechol-O-methyltransferase (COMT) . It competitively inhibits the pharmacodynamics of L-DOPA and dopamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-L-tyrosine include a density of 1.321g/cm3, a boiling point of 407.3ºC at 760mmHg, and a flash point of 200.1ºC . The compound is typically found in powder form .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : The synthesis of L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives from L-tyrosine, which includes 3-Methoxy-L-tyrosine, has been developed for the efficient synthesis of relevant tetrahydroisoquinoline alkaloids (Chen et al., 2010).
Enzymatic Biocatalysis : Recent advances in enzymatic biocatalysis have highlighted the derivatization of L-tyrosine, including the production of 3-Methoxy-L-tyrosine derivatives. These derivatives find applications in pharmaceuticals, food, and cosmetics industries (Tan et al., 2020).
Tyrosinase Interaction : Mushroom tyrosinase interacts with 3-Amino-L-tyrosine, indicating the enzyme's role in processing amino acid derivatives including 3-Methoxy-L-tyrosine. This has implications for understanding enzyme-substrate interactions in biological systems (Gąsowska et al., 2004).
Biological and Medical Research
Neurological Disorders : Research on Tyrosine hydroxylase deficiency, a disorder resulting from cerebral catecholamine deficiency, has explored the biochemical hallmarks, including decreased cerebrospinal fluid concentrations of homovanillic acid and 3-methoxy-4-hydroxyphenylethylene glycol, related to 3-Methoxy-L-tyrosine metabolism (Willemsen et al., 2010).
Biotechnological Production : The biotechnological production of L-tyrosine and its derivatives, including 3-Methoxy-L-tyrosine, has been explored for various applications in food, pharmaceutical, and chemical industries. Strategies include metabolic engineering and microbial production strains (Chávez-Béjar et al., 2012).
Material Science and Engineering
- Polymer Synthesis : L-tyrosine, including its derivatives like 3-Methoxy-L-tyrosine, is used as a building block in biodegradable polymers. These polymers have applications in drug delivery and medical device fabrication (Bourke & Kohn, 2003).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315157 | |
Record name | 3-Methoxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-L-tyrosine | |
CAS RN |
300-48-1 | |
Record name | 3-Methoxy-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Methyldopa | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxy-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-O-METHYLDOPA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3O7J20DWN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.